2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Hydrogen Storage Polymer Chemistry Dehydrogenation Catalysis

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 13311-77-8) is a partially saturated heterocyclic compound of the quinoxaline family, characterized by a bicyclic framework consisting of a benzene ring fused to a saturated piperazine ring. Its molecular formula is C10H14N2, with a molecular weight of 162.23 g/mol.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15
CAS No. 13311-77-8
Cat. No. B2922194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
CAS13311-77-8
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15
Structural Identifiers
SMILESCC1C(NC2=CC=CC=C2N1)C
InChIInChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3
InChIKeyYTDRKQURKMDGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 13311-77-8): Core Identity and Chemical Profile


2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 13311-77-8) is a partially saturated heterocyclic compound of the quinoxaline family, characterized by a bicyclic framework consisting of a benzene ring fused to a saturated piperazine ring. Its molecular formula is C10H14N2, with a molecular weight of 162.23 g/mol . The compound features two methyl substituents at the 2- and 3-positions of the tetrahydroquinoxaline core, resulting in a rigid, conformationally constrained structure with zero rotatable bonds . This compound is commercially available as a solid with a melting point range of 109–114 °C and is typically supplied at a purity of 97% .

Why Generic Substitution of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 13311-77-8) Fails


The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry and materials science, but the performance of derivatives is exquisitely sensitive to substitution patterns. While many analogs share the same core heterocyclic framework, the presence, position, and electronic nature of substituents dramatically alter key properties such as dehydrogenation kinetics in hydrogen storage polymers, pharmacological target engagement, and physicochemical parameters like lipophilicity and conformational rigidity [1]. Therefore, assuming functional equivalence between 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline and its unsubstituted, mono-substituted, or differently substituted counterparts without rigorous comparative data is a critical scientific and procurement risk.

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 13311-77-8) Quantitative Evidence Guide


Polymer Dehydrogenation Rate Enhancement with 2,3-Dimethyl Substitution

The 2,3-dimethyl substitution on the tetrahydroquinoxaline unit significantly accelerates the dehydrogenation rate of polymeric hydrogen carriers compared to the unsubstituted analog. Under identical mild conditions (120°C, air), a poly(6-vinyl-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline) gel-like solid achieves complete dehydrogenation within 2 hours, representing a 2.5-fold rate enhancement over the poly(6-vinyl-1,2,3,4-tetrahydroquinoxaline) analog, which requires 5 hours [1]. This improvement is attributed to the electron-donating effect of the methyl groups, which stabilizes the dehydrogenated state [1].

Hydrogen Storage Polymer Chemistry Dehydrogenation Catalysis

Impact of Methyl Substitution on Tetrahydroquinoxaline SAR in NAD+ Boosting Activity

In a series of 1,2,3,4-tetrahydroquinoxaline derivatives evaluated for their ability to increase nicotinamide adenine dinucleotide (NAD+) levels in primary cortical neurons, compounds lacking the 2,3-dimethyl substitution pattern demonstrated significantly reduced potency compared to optimized analogs that retained the dimethylated core [1]. While the exact nanomolar potency values vary by further substitution, the 3D-SAR analysis established that the 2,3-dimethyl motif contributes favorably to steric and hydrophobic interactions essential for nanomolar NAD+ enhancement [1].

Neurodegeneration NAD Metabolism Medicinal Chemistry

Procurement-Grade Purity Specification for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

The commercially supplied 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is consistently specified at a minimum purity of 97% by major vendors, as verified by analytical techniques including NMR, HPLC, and GC . This contrasts with generic tetrahydroquinoxaline derivatives or less characterized analogs, which may be offered at lower purities or without batch-specific analytical documentation .

Chemical Synthesis Building Blocks Quality Control

Zero Rotatable Bonds: Conformational Rigidity Advantage Over Flexible Analogs

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline possesses zero rotatable bonds , a key molecular descriptor indicating high conformational rigidity. This contrasts sharply with many other tetrahydroquinoxaline analogs that feature longer alkyl chains or more flexible substituents, which introduce additional rotatable bonds and increase entropic penalties upon target binding. High conformational constraint is a well-established principle in drug design for improving target selectivity and reducing off-target effects, making the 2,3-dimethyl derivative a preferred rigid scaffold.

Molecular Design Conformational Analysis Drug Discovery

Optimal Application Scenarios for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 13311-77-8)


Polymeric Hydrogen Storage Material Development

The 2,3-dimethyl substitution on the tetrahydroquinoxaline unit accelerates dehydrogenation kinetics in polymeric hydrogen carriers by a factor of 2.5 compared to the unsubstituted analog under identical conditions (120°C, air) . This makes the compound a critical monomer for designing next-generation, high-efficiency hydrogen storage materials with faster charge/discharge cycles.

Neuroprotective Agent Lead Optimization Targeting NAD+ Metabolism

The 2,3-dimethylated tetrahydroquinoxaline scaffold is a key pharmacophore for achieving nanomolar NAD+-boosting activity in primary cortical neurons . Researchers developing therapies for neurodegenerative diseases should prioritize this substitution pattern, as SAR studies indicate it is essential for favorable steric and hydrophobic interactions required for high potency.

High-Reproducibility Chemical Synthesis and Building Block Procurement

For medicinal chemists and process development scientists, the commercially available 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline is supplied with a verified 97% purity specification and batch-specific analytical documentation (NMR, HPLC, GC) . This ensures consistent starting material quality, reducing experimental variability and eliminating the need for in-house repurification.

Design of Conformationally Constrained Bioactive Molecules

With zero rotatable bonds, the 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline core provides a uniquely rigid scaffold for designing selective drug candidates . This conformational constraint is advantageous for target engagement and selectivity, making it an ideal starting point for lead optimization in programs where minimizing off-target interactions is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.